molecular formula C22H18F3N3O10 B1347144 N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine CAS No. 70629-80-0

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine

Cat. No.: B1347144
CAS No.: 70629-80-0
M. Wt: 541.4 g/mol
InChI Key: BEUSXTJFSNEHDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the oxan-2-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the nitrobenzoyl group: This is achieved through a nitration reaction using nitric acid and sulfuric acid as reagents.

    Attachment of the trifluoroacetyl group: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoroacetyl group can modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine lies in its combination of nitrobenzoyl and trifluoroacetyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUSXTJFSNEHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967016
Record name 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70629-80-0, 52583-22-9
Record name NSC302646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC200683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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